N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a poly-substituted aromatic core. Its structure includes:
- A 2-methoxyphenylmethyl group at the C3 position, modulating steric and electronic interactions.
- A 7-carboxamide group, which may influence target binding affinity and solubility.
Properties
CAS No. |
451467-12-2 |
|---|---|
Molecular Formula |
C27H27N3O5S |
Molecular Weight |
505.59 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O5S/c1-33-22-7-5-4-6-19(22)16-30-26(32)20-10-9-18(15-21(20)29-27(30)36)25(31)28-13-12-17-8-11-23(34-2)24(14-17)35-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,28,31)(H,29,36) |
InChI Key |
BSPHIGZRRCOSAI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its antimicrobial and antitumor properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a quinazoline core with various substituents that influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . The following table summarizes the antimicrobial activity of selected quinazoline derivatives:
| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 12 | 70 |
| Compound B | Antifungal | Candida albicans | 11 | 80 |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-... | Antimicrobial | Various Gram-positive and Gram-negative strains | 10–15 | 65–80 |
The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against Candida albicans .
Antitumor Activity
Quinazoline derivatives are also known for their antitumor properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed significant antitumor activity against melanoma (SK-MEL-2), ovarian cancer (IGROV1), and breast cancer (MCF7) cell lines. The following table summarizes these findings:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| SK-MEL-2 | 5.0 | 5-Fluorouracil |
| IGROV1 | 4.5 | Doxorubicin |
| MCF7 | 6.0 | Cisplatin |
The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly influenced by their structural components. Substituents on the phenyl rings and the quinazoline nucleus play crucial roles in determining their potency. For instance:
- Electron-donating groups such as methoxy enhance antimicrobial activity.
- Hydroxyl groups at specific positions improve interaction with bacterial enzymes .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of substituted quinazolines, revealing that compounds with methoxy substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups was linked to increased potency .
- Antitumor Screening : Another investigation assessed the cytotoxicity of various quinazoline derivatives against multiple cancer cell lines, finding that the incorporation of specific side chains could lead to improved selectivity and reduced toxicity compared to traditional chemotherapeutics .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 420.5 g/mol. The compound features a quinazoline core, which is known for its pharmacological properties, particularly in the realm of oncology and neurology.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting tumor growth through various mechanisms, including:
- Induction of Apoptosis : Studies suggest that the compound can trigger programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent.
- Inhibition of Kinase Activity : Quinazoline derivatives are known to inhibit specific kinases involved in cancer cell proliferation. This compound may act similarly, targeting pathways crucial for tumor survival and growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies have demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Effects : A recent study published in a peer-reviewed journal examined the effects of various quinazoline derivatives, including the compound , on different cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound was tested against both Gram-positive and Gram-negative bacteria. It exhibited notable inhibitory concentrations, suggesting its utility as a lead compound for developing new antibiotics .
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into the binding affinity of this compound to key proteins involved in cancer progression and bacterial resistance mechanisms. These studies help elucidate how structural modifications could enhance efficacy .
Potential Therapeutic Applications
Given its biological activities, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide holds promise for:
- Cancer Therapy : As an adjunct or alternative to existing chemotherapeutics.
- Infection Control : As a novel antimicrobial agent against resistant strains.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Group
The sulfanylidene (C=S) group is susceptible to nucleophilic attack, enabling substitution reactions with amines, alcohols, or thiols.
| Reagent/Conditions | Product | Observations |
|---|---|---|
| Hydrazine hydrate in ethanol | Formation of pyrazolidine derivatives via cyclization | Reaction proceeds under reflux (2–4 h), yielding heterocyclic products. |
| Alkyl halides (e.g., CH₃I) | Alkylation at sulfur to form thioether derivatives | Requires basic conditions (e.g., NaH in DMF) to deprotonate the thiol. |
Key Findings :
-
Hydrazine induces cyclization by attacking the sulfanylidene group, forming fused pyrazolidine rings.
-
Alkylation preserves the quinazoline backbone while modifying the sulfur oxidation state.
Oxidation of Sulfanylidene to Sulfone
The sulfanylidene group can be oxidized to a sulfone under strong oxidizing conditions.
| Reagent/Conditions | Product | Yield/Source |
|---|---|---|
| NaIO₄ in aqueous ethanol | Sulfone derivative (C=O replaces C=S) | 67% yield reported |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate before further oxidation to sulfone .
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
Structural Evidence :
-
IR spectra post-hydrolysis show loss of amide C=O (1685 cm⁻¹) and emergence of carboxylic acid O–H (2500–3300 cm⁻¹).
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, enhancing structural complexity.
Significance :
-
Cyclization enhances bioavailability by increasing rigidity and π-stacking potential.
Electrophilic Aromatic Substitution
Methoxy groups direct electrophilic substitution on the aromatic rings.
Reductive Alkylation
The ethylenediamine linker facilitates reductive alkylation with aldehydes or ketones.
| Reagent/Conditions | Product | Application |
|---|---|---|
| Benzaldehyde/NaBH₃CN | N-alkylated derivative with a benzyl group | Improves lipophilicity for membrane permeability . |
Demethylation of Methoxy Groups
Methoxy groups can be selectively demethylated under harsh conditions.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| BBr₃ in DCM | Catechol derivatives | Requires anhydrous conditions to avoid side reactions . |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Quinazoline Derivatives
Key Observations :
- The target compound and F067-0383 share a quinazoline core but differ in substitution patterns. F067-0383’s 4-chlorophenyl and oxolan groups suggest divergent solubility and target selectivity compared to the target compound’s methoxy-rich substituents.
- Compound 13b () lacks a quinazoline scaffold but shares carboxamide and methoxy groups, highlighting the role of aromatic substitution in activity modulation .
Pharmacological and Physicochemical Properties
Table 2: Property Comparison Using Computational and Experimental Metrics
Research Findings :
- For example, nitroimidazole derivatives () show drastic activity differences despite minor substitutions .
- Virtual Screening Relevance : Molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto similarity metrics () could prioritize the target compound’s analogues, but activity cliffs necessitate experimental validation .
Critical Analysis of Research Methodologies
- CMC Determination : Spectrofluorometry and tensiometry () are applicable for surfactants but less relevant for quinazolines. Alternative methods like HPLC-UV are preferred for solubility assessment .
- Structural Elucidation : IR and $^1$H-NMR () remain gold standards for verifying substitutions in carboxamide derivatives .
Q & A
Q. What are the critical parameters for synthesizing the compound with high purity and yield?
The synthesis of quinazoline derivatives typically involves multi-step reactions requiring precise control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dioxane) enhance reaction efficiency .
- Catalysts : Zinc chloride or other Lewis acids may accelerate specific steps, such as cyclization .
- Temperature : Reactions often proceed under reflux (80–120°C) to ensure completion .
- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of sensitive functional groups like sulfanylidene . Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography. Final purity (>95%) is confirmed via HPLC .
Table 1: Representative Synthesis Conditions for Analogous Quinazolines
| Step | Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|
| Cyclization | DMF | ZnCl₂ | 100°C | |
| Sulfur incorporation | Dioxane | None | Reflux | |
| Purification | Ethyl acetate | - | RT |
Q. Which analytical techniques are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the quinazoline backbone .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives . Methodological Tip : For sulfanylidene groups, use 2D NMR (e.g., HSQC) to differentiate sulfur-related shifts from aromatic protons .
Q. How do functional groups influence the compound’s reactivity and bioactivity?
- Methoxy groups : Enhance solubility and modulate electron density, affecting binding to hydrophobic enzyme pockets .
- Sulfanylidene : Increases metabolic stability but may reduce oral bioavailability due to oxidation susceptibility .
- Carboxamide : Participates in hydrogen bonding with target proteins (e.g., kinases) . Methodological Tip : Perform Hammett analysis to correlate substituent electronic effects with activity trends .
Advanced Research Questions
Q. How can discrepancies in biological activity data across models be resolved?
Discrepancies may arise from:
- Model specificity : Cell-line variability (e.g., overexpression of efflux pumps) .
- Compound stability : Degradation in acidic/basic conditions or light exposure . Methodological Tip :
- Validate activity using orthogonal assays (e.g., enzymatic inhibition + cell viability).
- Conduct stability studies via LC-MS under physiological conditions .
Q. What structural modifications optimize pharmacokinetics without compromising activity?
- Bioisosteric replacement : Substitute methoxy with trifluoromethyl to enhance metabolic stability .
- Prodrug strategies : Mask the carboxamide as an ester to improve membrane permeability . Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy → Fluorine | Increased kinase inhibition | |
| Sulfanylidene → Oxo | Reduced cytotoxicity |
Q. Which computational methods predict binding interactions with kinase targets?
- Molecular docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify critical residues (e.g., hinge-region interactions) . Methodological Tip : Cross-validate docking results with mutagenesis studies to confirm binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
